5-Amino-7-fluoroquinolin-8-OL
Description
5-Amino-7-fluoroquinolin-8-OL (CAS: 1547821-06-6) is a quinoline derivative with the molecular formula C₉H₇FN₂O and a molecular weight of 178.16 g/mol. The compound features an amino group at position 5, a fluoro substituent at position 7, and a hydroxyl group at position 8 of the quinoline backbone.
Properties
Molecular Formula |
C9H7FN2O |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
5-amino-7-fluoroquinolin-8-ol |
InChI |
InChI=1S/C9H7FN2O/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H,11H2 |
InChI Key |
IOUCLHHCSPKUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N)F)O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-fluoroquinolin-8-OL typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions . The reaction conditions often involve the use of organometallic compounds and various catalysts to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production methods for 5-Amino-7-fluoroquinolin-8-OL may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-7-fluoroquinolin-8-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₉H₆FNO
CAS Number : 1547821-06-6
Structure : The compound features a quinoline backbone with a hydroxyl group at position 8 and an amino group at position 5, along with a fluorine atom at position 7. This unique structure contributes to its enhanced biological activity compared to non-fluorinated analogs.
Scientific Research Applications
5-Amino-7-fluoroquinolin-8-OL has been studied for various applications across chemistry, biology, and medicine:
Medicinal Chemistry
- Antibacterial Activity : The compound exhibits potent antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. This mechanism is similar to that of fluoroquinolone antibiotics, making it a candidate for treating bacterial infections .
- Anticancer Properties : Research has shown that derivatives of quinoline compounds, including 5-amino-7-fluoroquinolin-8-OL, possess significant antiproliferative activity against various cancer cell lines. For example, studies indicate that modifications at specific positions on the quinoline ring can enhance activity against non-small-cell lung cancer and other malignancies .
Antiviral Activity
Recent studies have explored the antiviral potential of 5-amino-7-fluoroquinolin-8-OL derivatives against viruses such as dengue virus. Certain derivatives demonstrated significant inhibitory effects, suggesting their potential as antiviral agents.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in various biological pathways. This includes its role as an enzyme inhibitor in metabolic processes, which could lead to therapeutic applications in diseases where these enzymes play a critical role.
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various quinoline derivatives on multiple cancer cell lines (H-460, HT-29, HepG2). The results indicated that compounds with specific substituents displayed IC50 values significantly lower than standard treatments like gefitinib, highlighting the potential of 5-amino-7-fluoroquinolin-8-OL in cancer therapy .
| Compound | Cell Line | IC50 (μM) | Comparison to Gefitinib |
|---|---|---|---|
| 5-Amino-7-fluoroquinolin-8-OL | H-460 | 0.03 | 2.5-fold more active |
| Derivative A | HT-29 | 0.55 | 186-fold more active |
| Derivative B | HepG2 | 0.33 | Significantly more active |
Case Study 2: Antiviral Efficacy
In another study focused on antiviral activity against dengue virus serotype 2 (DENV2), several derivatives of 5-amino-7-fluoroquinolin-8-OL were synthesized and tested. The results showed promising inhibitory activities with some compounds exhibiting half-maximal inhibitory concentrations (IC50) comparable to established antiviral drugs.
Mechanism of Action
The mechanism of action of 5-Amino-7-fluoroquinolin-8-OL involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and ultimately bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 5-Amino-7-fluoroquinolin-8-OL and its analogs:
Electronic and Reactivity Differences
- Electron-Donating vs. Withdrawing Groups: The amino group at position 5 in 5-Amino-7-fluoroquinolin-8-OL is electron-donating, enhancing nucleophilic reactivity. In contrast, nitro-substituted analogs (e.g., 5-Fluoro-7-nitroquinolin-8-ol) exhibit electron-withdrawing effects, reducing electron density at the quinoline core and altering reaction pathways .
- Halogen Effects: The fluoro substituent at position 7 in the target compound is smaller and less polarizable than chloro or iodo groups in analogs like 5-Chloro-7-iodoquinolin-8-ol.
Biological Activity
5-Amino-7-fluoroquinolin-8-OL is a derivative of quinoline that has gained attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antimalarial research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
5-Amino-7-fluoroquinolin-8-OL (C₉H₈FN₃O) is characterized by the presence of an amino group at the 5-position, a fluorine atom at the 7-position, and a hydroxyl group at the 8-position of the quinoline ring. This unique substitution pattern is crucial for its biological efficacy.
The biological activity of 5-Amino-7-fluoroquinolin-8-OL is attributed to its ability to interact with various molecular targets within cells. Notably, it has been shown to inhibit enzymes involved in DNA synthesis, leading to disruptions in cellular processes in both microorganisms and cancer cells. This inhibition can result in reduced cell proliferation and increased apoptosis in cancerous cells.
Antimicrobial Activity
5-Amino-7-fluoroquinolin-8-OL exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 22 | |
| Escherichia coli | 18 | |
| Klebsiella pneumoniae | 25 |
The compound demonstrated stronger activity against Gram-positive bacteria compared to Gram-negative strains, indicating its potential as a therapeutic agent for bacterial infections.
Anticancer Activity
In vitro studies have shown that 5-Amino-7-fluoroquinolin-8-OL significantly reduces cell viability in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The cytotoxic effects were measured using MTT assays:
These results indicate that the compound selectively targets cancer cells while sparing normal keratinocytes, highlighting its therapeutic potential.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of several quinoline derivatives, including 5-Amino-7-fluoroquinolin-8-OL. The results showed that this compound had comparable efficacy to standard antibiotics against resistant strains of bacteria, suggesting it could be developed into a novel antimicrobial agent .
- Cytotoxicity Assays : In a comprehensive study involving various cancer cell lines, researchers observed that treatment with 5-Amino-7-fluoroquinolin-8-OL led to significant apoptosis in HeLa cells. Flow cytometry analysis confirmed increased annexin V positive cells after treatment with the compound .
- In Silico Studies : Molecular docking studies revealed that 5-Amino-7-fluoroquinolin-8-OL binds effectively to target proteins involved in cancer progression, suggesting mechanisms for its anticancer activity. These findings were supported by computational simulations that predicted favorable binding affinities with key oncogenic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
